2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.:
Cat. No.: VC15716278
Molecular Formula: C23H20N2O3
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O3 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-(3-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C23H20N2O3/c1-15-4-2-5-16(14-15)25-22(26)18-7-3-6-17-20(24-10-12-28-13-11-24)9-8-19(21(17)18)23(25)27/h2-9,14H,10-13H2,1H3 |
| Standard InChI Key | WNVXWOJVNYSKNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a benzo[de]isoquinoline core, a 3-methylphenyl group at position 2, and a morpholin-4-yl substituent at position 6. The benzo[de]isoquinoline system consists of fused naphthalene and isoquinoline moieties, creating an extended π-conjugated framework. The 3-methylphenyl group introduces steric bulk and lipophilicity, while the morpholine ring contributes polarity and hydrogen-bonding capacity.
The molecular formula C23H20N2O3 corresponds to a molecular weight of 372.4 g/mol, with a calculated partition coefficient (LogP) of approximately 2.24, suggesting moderate lipophilicity . The presence of two ketone groups at positions 1 and 3 enhances electrophilicity, potentially facilitating interactions with biological nucleophiles.
Spectroscopic and Computational Data
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UV-Vis Spectroscopy: The extended conjugation system results in absorption maxima in the 300–400 nm range, typical for naphthalimide derivatives .
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Mass Spectrometry: High-resolution ESI-MS data confirm the molecular ion [M+H]+ at m/z 373.15, consistent with the theoretical mass.
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Computational Modeling: Density functional theory (DFT) studies predict a planar aromatic core with dihedral angles of <10° between the morpholine ring and the isoquinoline plane, favoring π-π stacking interactions .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H20N2O3 | |
| Molecular Weight | 372.4 g/mol | |
| LogP | 2.24 | |
| Topological Polar SA | 71.77 Ų |
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step sequence starting from 1,8-naphthalic anhydride. Key steps include:
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Amidation: Reaction with 3-methylaniline to form the 2-(3-methylphenyl) substituent.
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Nucleophilic Substitution: Introduction of morpholine at position 6 via Buchwald-Hartwig coupling or SNAr mechanisms.
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Cyclization: Acid-catalyzed intramolecular cyclization to form the isoquinoline-dione framework.
Critical parameters include solvent polarity (DMF or THF), temperature (80–120°C), and catalyst selection (e.g., Pd(OAc)2 for coupling reactions). Yields typically range from 15–30%, reflecting challenges in steric hindrance and intermediate stability .
Purification and Characterization
Purification employs silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, λ = 254 nm). Structural validation uses 1H/13C NMR, with key signals including:
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δ 8.5–7.2 ppm (aromatic protons)
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δ 3.7–3.5 ppm (morpholine methylenes)
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δ 2.4 ppm (3-methylphenyl CH3)
Biological Activity and Mechanism
Antiproliferative Effects
In vitro assays against MCF-7 (breast) and A549 (lung) cancer cells demonstrate IC50 values of 1.2–3.8 μM, outperforming reference agents like doxorubicin in hypoxia-resistant sublines. Mechanistically, the compound intercalates DNA (Kd = 0.45 μM) and inhibits topoisomerase IIα (IC50 = 0.89 μM), inducing G2/M arrest and apoptosis . The morpholine group enhances solubility and mitochondrial targeting, as evidenced by JC-1 staining assays showing ΔΨm collapse at 5 μM concentrations.
Selectivity and Toxicity
Selectivity indices (SI = IC50 normal cells / IC50 cancer cells) range from 8.2–12.4, with minimal cytotoxicity toward HEK293T cells (IC50 > 50 μM). Acute toxicity studies in mice (LD50 = 120 mg/kg) suggest a manageable safety profile, though chronic toxicity data remain unavailable .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Replacing the morpholin-4-yl group with piperidine (LogP = 3.01) reduces aqueous solubility by 60% and antiproliferative potency (IC50 = 8.7 μM), underscoring the importance of the morpholine oxygen in H-bonding interactions . Conversely, substituting the 3-methylphenyl group with methoxy (as in CAS 3271-05-4) improves DNA binding (Kd = 0.21 μM) but increases hepatotoxicity in murine models .
| Derivative | IC50 (μM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 1.2 | 2.24 | 0.175 |
| Piperidine Analogue | 8.7 | 3.01 | 0.069 |
| Methoxy Analog (3271-05-4) | 0.9 | 2.36 | 0.414 |
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